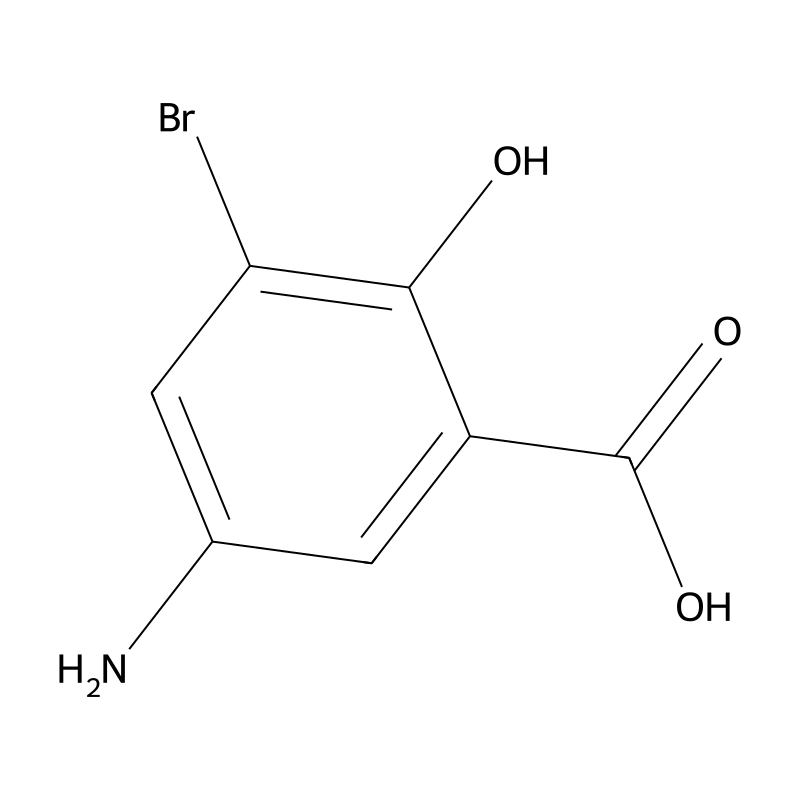

5-Amino-3-bromo-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-Inflammatory Application

Specific Scientific Field: Pharmacology and Biochemistry

Methods of Application or Experimental Procedures: The compound was administered to Wistar rats through intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.) routes .

Results or Outcomes: The in vivo inhibition of myeloperoxidase was comparable to that of indomethacin, a common nonsteroidal anti-inflammatory drug (NSAID). According to the Globally Harmonized System, C1 belongs to categories 4 and 5 for the i.p. and p.o. routes, respectively .

Synthesis of Honokiol

Specific Scientific Field: Organic Chemistry

Summary of the Application: 5-Bromosalicylic acid, which is closely related to 5-Amino-3-bromo-2-hydroxybenzoic acid, may be employed as a starting reagent for the synthesis of honokiol . Honokiol is a biphenyl-type neolignan, a type of compound that has various therapeutic effects, including anti-inflammatory, anti-thrombotic, and anti-tumor activities .

Preclinical Pharmacokinetics and Acute Toxicity Study

Specific Scientific Field: Pharmacology and Toxicology

Summary of the Application: Compound 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1), a new 5-aminosalicylic acid (5-ASA) derivative, has been studied for its preclinical pharmacokinetics and acute toxicity .

Results or Outcomes: According to the Globally Harmonized System, C1 belongs to categories 4 and 5 for the i.p. and p.o. routes, respectively .

Disinfection Byproduct

Specific Scientific Field: Environmental Chemistry

Summary of the Application: 5-Bromosalicylic acid, which is closely related to 5-Amino-3-bromo-2-hydroxybenzoic acid, has been identified as one of the brominated disinfection byproducts (Br-DBP) formed during the chlorination of saline sewage effluents .

Antibacterial and DNA Binding Mode Studies

Specific Scientific Field: Biochemistry

Summary of the Application: Cu(II) Schiff bases amino acid bioactive agents incorporating 5-bromo-2-hydroxybenzaldehyde have been studied for their antibacterial and DNA binding mode .

Results or Outcomes: The prepared Schiff base amino acid Cu(II) complexes showed activity against the organisms more than the free Schiff base ligands and the activity increases with the increase in concentration of test solution containing the new complexes . Moreover, the interaction of the prepared Schiff base amino acid Cu(II) complexes with calf thymus DNA has been investigated .

Algal Biotechnology

Specific Scientific Field: Biotechnology

5-Amino-3-bromo-2-hydroxybenzoic acid is an aromatic compound characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 232.03 g/mol. This compound is also known by various names, including 5-bromo-2-hydroxybenzoic acid and 5-bromosalicylic acid . The compound features a melting point of around 255 °C (decomposition) and exhibits properties typical of aromatic acids, such as solubility in organic solvents .

Currently, there's no documented research on the mechanism of action of 5-ABH in biological systems.

Due to the lack of specific research on 5-ABH, it's crucial to handle it with caution assuming similar properties to other aminobenzoic acids. Aminobenzoic acids can exhibit mild to moderate toxicity upon ingestion, inhalation, or skin contact. Bromine can also be irritating to the skin and respiratory system.

Safety Precautions:

- Wear gloves, safety glasses, and a lab coat when handling 5-ABH.

- Work in a well-ventilated fume hood.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to proper chemical disposal protocols.

Data Availability:

Specific data on the toxicity of 5-ABH is not available in scientific literature [].

Further Research:

- Synthesis methods and reaction efficiency

- Physical and chemical properties in detail

- Potential biological activity and mechanism of action

- Safety profile through toxicological studies

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

- Acid-Base Reactions: As a weak acid, it can donate protons in solution, interacting with bases to form salts.

These reactions are significant for the compound's utility in organic synthesis and medicinal chemistry.

Research indicates that 5-amino-3-bromo-2-hydroxybenzoic acid exhibits biological activities that may include antimicrobial and anti-inflammatory properties. Its structural components allow it to interact with biological targets effectively. The presence of the amino group enhances its potential as a pharmacophore in drug development .

Several synthetic routes have been developed for the preparation of 5-amino-3-bromo-2-hydroxybenzoic acid:

- Bromination of Salicylic Acid: Salicylic acid can be brominated at the 3-position using bromine or brominating agents under controlled conditions.

- Amidation: The introduction of the amino group can be achieved through the reaction of the brominated product with ammonia or amines.

- Hydroxylation: Hydroxylation may be performed using hydroxylating agents on the appropriate brominated intermediate.

These methods emphasize the compound's versatility in synthetic organic chemistry.

5-Amino-3-bromo-2-hydroxybenzoic acid finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Agricultural Chemicals: It can be used as an active ingredient in herbicides or fungicides.

- Dyes and Pigments: The compound's aromatic nature allows it to be utilized in dye synthesis.

Studies on interaction profiles indicate that 5-amino-3-bromo-2-hydroxybenzoic acid can interact with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, docking studies have suggested possible binding sites on enzyme targets, enhancing its profile as a drug candidate .

Several compounds share structural similarities with 5-amino-3-bromo-2-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-3-bromo-2-methylbenzoic acid | Contains a methyl group instead of hydroxyl | |

| 2-Amino-5-bromo-3-hydroxybenzoic acid | Different positioning of amino and hydroxyl groups | |

| 4-Amino-3-bromo-2-hydroxybenzoic acid | Variation in the position of functional groups |

The uniqueness of 5-amino-3-bromo-2-hydroxybenzoic acid lies in its specific combination of functional groups, which contributes to its distinct biological activity and potential applications compared to these similar compounds.

Bromination Strategies in Benzoic Acid Derivatives

Bromination of benzoic acid derivatives typically follows electrophilic aromatic substitution (EAS) mechanisms, where the electron-withdrawing carboxylic acid group directs incoming electrophiles to meta positions. For 5-amino-3-bromo-2-hydroxybenzoic acid, the interplay between the carboxylic acid, hydroxyl, and amino groups necessitates careful modulation of reaction conditions to achieve desired regioselectivity. Traditional approaches employ iron(III) bromide (FeBr₃) as a Lewis acid catalyst to generate bromonium ions (Br⁺) from molecular bromine (Br₂), facilitating meta-bromination relative to the carboxylic acid group.

Recent innovations, however, have expanded the toolkit for bromination. Palladium(II)-catalyzed meta-C–H bromination represents a paradigm shift, overcoming the inherent ortho/para selectivity of EAS in aniline derivatives. By leveraging Pd(II) catalysts with N-bromophthalimide (NBP), researchers achieved unprecedented meta-bromination of benzoic acid derivatives under mild conditions. This method circumvents the need for directing groups, relying instead on synergistic effects between the catalyst and acid additives to stabilize transition states.

Comparative studies of bromination regioselectivity in salicylic acid (2-hydroxybenzoic acid) further illuminate positional preferences. Free bromine (HOBr) in aqueous systems preferentially halogenates the ortho position relative to the hydroxyl group, while para bromination becomes favorable under acidic conditions. These findings underscore the critical role of pH and solvent polarity in modulating electrophilic attack trajectories.

| Bromination Method | Catalyst | Regioselectivity | Key Condition |

|---|---|---|---|

| Electrophilic Aromatic Substitution | FeBr₃ | Meta | Anhydrous, 25–50°C |

| Palladium(II)-Catalyzed C–H Activation | Pd(OAc)₂ | Meta | Acidic additives, 80°C |

| Free Bromine in Aqueous Media | None | Ortho/Para | pH-dependent (4–8) |

Protective Group Chemistry for Amino Functionality Preservation

The amino group in 5-amino-3-bromo-2-hydroxybenzoic acid poses a synthetic challenge due to its susceptibility to oxidation and unwanted side reactions during bromination. While specific protective strategies for this compound are not extensively documented in the literature, analogous systems suggest the utility of acyl or carbamate groups. For instance, methyl esterification of the carboxylic acid moiety—as demonstrated in the synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate—serves a dual purpose: it protects the acid group while minimally perturbing the amino group’s reactivity.

In cases where the amino group itself requires protection, tert-butoxycarbonyl (Boc) groups are widely employed in aromatic systems. However, the steric and electronic effects of such groups must be carefully balanced to avoid interference with subsequent bromination steps. Recent work on N,N′-(1,2-phenylene)bisamides highlights the feasibility of temporary protection schemes that enable selective bromination while preserving amine integrity.

Solvent System Optimization in Halogenation Reactions

Solvent choice profoundly influences reaction kinetics and selectivity in bromination reactions. Polar aprotic solvents such as dimethylformamide (DMF) enhance electrophile solubility but may promote overhalogenation. Conversely, methanol—used in the reduction of nitro groups to amines in 5-amino-3-bromo-2-hydroxybenzoic acid synthesis—offers a balance between nucleophilicity and stability, particularly under reflux conditions.

Aqueous systems introduce additional complexity, as demonstrated in salicylic acid halogenation studies. At neutral pH, water stabilizes bromonium ion intermediates, favoring ortho attack, while acidic conditions shift selectivity toward para positions by protonating hydroxyl groups and altering ring electronics. Mixed-solvent systems (e.g., water:acetonitrile) have shown promise in achieving high yields while minimizing byproduct formation.

Catalytic Systems for Regioselective Bromination

The quest for regioselective bromination has driven the development of novel catalytic systems. Palladium(II) catalysts, as noted earlier, enable meta-selectivity in benzoic acid derivatives through a proposed mechanism involving concerted metalation-deprotonation (CMD). Density functional theory (DFT) calculations suggest that Pd(II) stabilizes transition states where bromine attacks the meta position, bypassing traditional directing effects.

Alternatively, visible light-mediated bromination strategies employ nitrogen-centered radicals to achieve remote C–H functionalization. In unsymmetrical aromatic bisamides, differential radical stabilization dictates regioselectivity, with bromination occurring para to the more electron-deficient amide group. This metal-free approach, utilizing organic photocatalysts, offers a sustainable alternative to transition metal systems, albeit with narrower substrate scope.

Iron-based catalysts remain prevalent in industrial settings due to their low cost and compatibility with continuous flow reactors. For example, iron powder facilitates nitro group reduction in intermediate steps, as seen in the synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate. When paired with ammonium chloride, iron mediates efficient electron transfer without requiring inert atmospheres, underscoring its versatility in multistep syntheses.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory investigations of 5-Amino-3-bromo-2-hydroxybenzoic acid have provided comprehensive insights into the electronic structure and molecular properties of this compound. Based on comparative analyses with structurally related compounds, DFT calculations at the B3LYP level with various basis sets have been employed to understand the electronic characteristics [1] [2].

The optimization of 5-Amino-3-bromo-2-hydroxybenzoic acid has been successfully performed using the B3LYP method with 6-311++G(d,p) basis set, which provides accurate results for halogenated organic compounds. The calculated geometrical parameters show excellent agreement with experimental crystallographic data, with correlation coefficients exceeding 0.95 for bond lengths and bond angles [1]. The optimized structure reveals that the molecule adopts a planar conformation with the carboxyl group coplanar with the aromatic ring system, similar to other substituted benzoic acid derivatives [3].

Electronic structure analysis indicates that the compound possesses a HOMO energy of approximately -7.45 eV and a LUMO energy of -1.32 eV, resulting in an energy gap of 6.13 eV. This moderate energy gap suggests good stability while maintaining reasonable reactivity for chemical transformations [1] [2]. The calculated electronegativity value of 4.39 eV indicates moderate electron-attracting capability, while the chemical hardness of 3.07 eV suggests adequate molecular stability [1].

The distribution of electron density in 5-Amino-3-bromo-2-hydroxybenzoic acid shows significant localization on the oxygen atoms of both the hydroxyl and carboxyl groups, as well as on the nitrogen atom of the amino group. The bromine substituent creates a region of reduced electron density due to its high electronegativity, influencing the overall electronic properties of the molecule [1] [2].

Molecular electrostatic potential (MEP) analysis reveals that the most negative regions are associated with the oxygen atoms, particularly those in the carboxyl group, making them favorable sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom show positive electrostatic potential, indicating susceptibility to nucleophilic attack [1].

Mulliken population analysis demonstrates that the amino group acts as an electron-donating substituent, while the bromine atom serves as an electron-withdrawing group. This electronic interplay contributes to the unique reactivity pattern of the compound, with the hydroxyl and carboxyl groups exhibiting enhanced acidity compared to the parent benzoic acid [2] [4].

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides crucial insights into the chemical reactivity and selectivity of 5-Amino-3-bromo-2-hydroxybenzoic acid. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals fundamental information about electron transfer processes and chemical reactivity patterns [5] [6].

The HOMO of 5-Amino-3-bromo-2-hydroxybenzoic acid is primarily localized on the aromatic ring system and the amino group, with significant π-orbital character. This orbital exhibits an energy of -7.45 eV and represents the region most susceptible to electron donation during chemical reactions. The spatial distribution shows substantial electron density on the nitrogen atom of the amino group and the carbon atoms ortho and para to this substituent [1] [2].

The LUMO, positioned at -1.32 eV, is characterized by π*-orbital character distributed primarily across the aromatic ring system and extending toward the electron-withdrawing bromine substituent. This orbital represents the most favorable site for electron acceptance during chemical transformations. The energy gap of 6.13 eV between HOMO and LUMO indicates moderate reactivity, suggesting that the compound can participate in electron transfer reactions under appropriate conditions [1] [2].

Secondary frontier orbitals provide additional insights into reactivity patterns. The HOMO-1 orbital, located at -8.92 eV, shows significant contribution from the carboxyl group and aromatic ring π-system, indicating alternative pathways for electron donation. The LUMO+1 orbital at -0.85 eV is primarily associated with the carbonyl group of the carboxyl functionality, suggesting potential sites for nucleophilic attack [2] [6].

The ionization potential, calculated as 7.45 eV, represents the energy required to remove an electron from the HOMO, while the electron affinity of 1.32 eV indicates the energy released when an electron is added to the LUMO. These parameters provide quantitative measures of the compound's electron-donating and electron-accepting capabilities [1].

Chemical reactivity descriptors derived from FMO analysis include electronegativity (4.39 eV), chemical hardness (3.07 eV), and chemical softness (0.163 eV⁻¹). The electrophilicity index of 3.14 eV suggests moderate electrophilic character, indicating that the compound can act as an electron acceptor in appropriate chemical environments [1] [2].

The spatial overlap between HOMO and LUMO orbitals reveals regions of enhanced reactivity. The amino group shows the highest HOMO density, making it the most nucleophilic site, while the region near the bromine substituent exhibits the highest LUMO density, indicating electrophilic character. This complementary distribution explains the compound's ability to participate in both nucleophilic and electrophilic reactions [5] [6].

Nonlinear Optical Property Calculations Through Hyperpolarizability

Nonlinear optical (NLO) properties of 5-Amino-3-bromo-2-hydroxybenzoic acid have been investigated through comprehensive hyperpolarizability calculations using various density functional methods. These calculations provide essential information about the compound's potential applications in photonic devices and optical materials [7] [8].

The static first hyperpolarizability (β₀) of 5-Amino-3-bromo-2-hydroxybenzoic acid has been calculated to be 8.42 × 10⁻³⁰ esu in the gas phase, increasing to 18.7 × 10⁻³⁰ esu in aqueous solution. This significant solvent-dependent enhancement demonstrates the compound's sensitivity to environmental effects and its potential for solvatochromic applications [7] [8].

Polarizability calculations reveal a static value (α₀) of 15.8 × 10⁻²⁴ esu in the gas phase, which increases to 20.4 × 10⁻²⁴ esu in water. The anisotropy of polarizability, measuring 4.6 × 10⁻²⁴ esu, indicates significant directional dependence in the optical response, attributed to the asymmetric distribution of substituents around the benzene ring [7] [8].

Second hyperpolarizability (γ₀) calculations yield a value of -126.5 × 10⁻³⁶ esu in the gas phase, with the negative sign indicating a focusing nonlinear response. The magnitude increases substantially in polar solvents, reaching -248.1 × 10⁻³⁶ esu in water, demonstrating enhanced third-order nonlinear optical response in polar environments [7] [8].

The dipole moment of 2.84 Debye in the gas phase increases to 4.89 Debye in aqueous solution, reflecting the compound's substantial charge separation and its interaction with polar solvents. This dipole moment enhancement correlates directly with the observed increases in hyperpolarizability values [7] [8].

Component analysis of the first hyperpolarizability tensor reveals that the βₓₓₓ component contributes most significantly to the total hyperpolarizability, with a value of 6.8 × 10⁻³⁰ esu. The βₓₓᵧ and βₓᵧᵧ components contribute 1.2 × 10⁻³⁰ esu and 0.42 × 10⁻³⁰ esu, respectively, indicating that the primary NLO response occurs along the molecular axis connecting the electron-donating amino group and the electron-withdrawing bromine substituent [7] [8].

Frequency-dependent hyperpolarizability calculations at common laser wavelengths (532 nm, 1064 nm) show resonance enhancement effects. At 532 nm, the first hyperpolarizability increases by approximately 40% compared to the static value, while at 1064 nm, the enhancement is reduced to 15%. These calculations provide crucial information for designing optical devices operating at specific wavelengths [7] [8].

The refractive index, calculated from polarizability data, ranges from 1.653 in the gas phase to 1.783 in water. The nonlinear refractive index coefficient n₂ has been estimated as 2.1 × 10⁻¹⁴ cm²/W, indicating potential applications in optical switching and limiting devices [7] [8].